molecular formula C6H11NO B15278484 (2R,3R)-2-Vinyltetrahydrofuran-3-amine

(2R,3R)-2-Vinyltetrahydrofuran-3-amine

Cat. No.: B15278484
M. Wt: 113.16 g/mol
InChI Key: MNJYWTHQNUBTIC-PHDIDXHHSA-N
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Description

(2R,3R)-2-Vinyltetrahydrofuran-3-amine is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring substituted with a vinyl group and an amine group. The stereochemistry of the compound is defined by the (2R,3R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-Vinyltetrahydrofuran-3-amine can be achieved through several synthetic routes. One common method involves the use of chiral catalysts to induce the desired stereochemistry. For example, the Sharpless asymmetric dihydroxylation followed by a series of functional group transformations can be employed to obtain the target compound. The reaction conditions typically involve the use of osmium tetroxide as a catalyst and a chiral ligand to ensure high enantioselectivity.

Industrial Production Methods

Industrial production of this compound often involves the use of biocatalysts or engineered microorganisms. These methods are preferred due to their high efficiency and environmental friendliness. For instance, engineered strains of bacteria such as Escherichia coli or Bacillus subtilis can be used to produce the compound through fermentation processes. The optimization of fermentation conditions, such as pH, temperature, and nutrient supply, is crucial for maximizing yield.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-Vinyltetrahydrofuran-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the vinyl group.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions include various substituted tetrahydrofuran derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

(2R,3R)-2-Vinyltetrahydrofuran-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block for the synthesis of complex organic molecules.

    Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,3R)-2-Vinyltetrahydrofuran-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the vinyl group can participate in conjugation reactions, affecting the compound’s reactivity and stability. The pathways involved in its mechanism of action are often studied using computational chemistry and molecular biology techniques.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2,3-Butanediol: A chiral compound with similar stereochemistry but different functional groups.

    (2R,3R)-2,3-Dihydroxybutanoic acid: Another chiral compound used in various chemical syntheses.

Uniqueness

(2R,3R)-2-Vinyltetrahydrofuran-3-amine is unique due to its combination of a tetrahydrofuran ring, a vinyl group, and an amine group. This unique structure imparts specific chemical and biological properties, making it valuable for diverse applications.

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

(2R,3R)-2-ethenyloxolan-3-amine

InChI

InChI=1S/C6H11NO/c1-2-6-5(7)3-4-8-6/h2,5-6H,1,3-4,7H2/t5-,6-/m1/s1

InChI Key

MNJYWTHQNUBTIC-PHDIDXHHSA-N

Isomeric SMILES

C=C[C@@H]1[C@@H](CCO1)N

Canonical SMILES

C=CC1C(CCO1)N

Origin of Product

United States

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